molecular formula C21H17N5O4 B2738703 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 941995-05-7

9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2738703
CAS No.: 941995-05-7
M. Wt: 403.398
InChI Key: HTTIGIKUHSVXTC-UHFFFAOYSA-N
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Description

9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that features a purine core substituted with a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the purine core: The purine core can be synthesized via a series of condensation reactions involving formamide and various amines.

    Coupling of the benzo[d][1,3]dioxole moiety with the purine core: This step often involves palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the carbonyl group in the purine core.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and phenethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the study of enzyme mechanisms and cellular processes.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anticancer agent, due to its ability to inhibit certain enzymes involved in cell proliferation.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis, which is particularly useful in the context of cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide apart is its purine core, which is not commonly found in similar compounds. This unique structure allows for distinct interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-8-oxo-2-(2-phenylethyl)-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4/c22-19(27)17-18-20(24-16(23-17)9-6-12-4-2-1-3-5-12)26(21(28)25-18)13-7-8-14-15(10-13)30-11-29-14/h1-5,7-8,10H,6,9,11H2,(H2,22,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTIGIKUHSVXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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